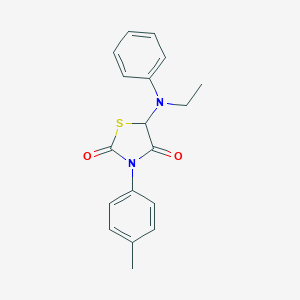![molecular formula C16H16F3N3O4 B259030 Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate, also known as EF5, is a chemical compound that has been widely used in scientific research. It is a hypoxia marker that can be used to identify areas of low oxygen levels in tissues.
Mechanism of Action
Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate is a nitroimidazole compound that is selectively reduced in hypoxic cells. The reduction of Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate leads to the formation of highly reactive intermediates that bind covalently to macromolecules, such as proteins and DNA. This binding allows the detection of hypoxic cells in tissues.
Biochemical and Physiological Effects:
Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate has been shown to have minimal toxicity and does not affect cell proliferation or metabolism. However, Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate can induce oxidative stress in cells, which may affect the interpretation of experimental results.
Advantages and Limitations for Lab Experiments
Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate is a valuable tool for studying hypoxia in tissues. It is a non-invasive marker that can be used to identify areas of low oxygen levels in vivo. However, Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate has some limitations. It requires specific detection methods, such as immunohistochemistry or fluorescence microscopy, which may limit its use in some experiments. Additionally, Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate may be affected by oxidative stress, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate research. One area of research is the development of more sensitive detection methods for Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate. Another area of research is the use of Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate in combination with other hypoxia markers to improve the accuracy of hypoxia detection. Additionally, Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate may have potential applications in the diagnosis and treatment of hypoxic diseases, such as cancer. Further research is needed to explore these potential applications.
Synthesis Methods
Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate can be synthesized by reacting ethyl 3,3,3-trifluoro-2-(2-furoylamino)acrylate with 3-methyl-2-pyridinamine in the presence of a base. The reaction yields Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate as a white solid, which can be purified by recrystallization.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate has been widely used as a hypoxia marker in scientific research. It can be used to identify areas of low oxygen levels in tissues, which is important for understanding the pathophysiology of many diseases, including cancer. Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate can be detected using immunohistochemistry or fluorescence microscopy.
properties
Product Name |
Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate |
|---|---|
Molecular Formula |
C16H16F3N3O4 |
Molecular Weight |
371.31 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(furan-2-carbonylamino)-2-[(3-methylpyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C16H16F3N3O4/c1-3-25-14(24)15(16(17,18)19,21-12-10(2)6-4-8-20-12)22-13(23)11-7-5-9-26-11/h4-9H,3H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
TUWWHEHFGAQBBN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C=CC=N1)C)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C=CC=N1)C)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-(2-furylmethyl)benzamide](/img/structure/B258950.png)
![N-{1-[(Furan-2-ylmethyl)-carbamoyl]-2-pyridin-3-yl-vinyl}-4-methyl-benzamide](/img/structure/B258952.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B258961.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-cyanophenyl)acetamide](/img/structure/B258963.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)
![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

